molecular formula C11H10Cl2O B13749778 4-Chloro-2-(chlorophenylmethylene)butyraldehyde CAS No. 22080-93-9

4-Chloro-2-(chlorophenylmethylene)butyraldehyde

Cat. No.: B13749778
CAS No.: 22080-93-9
M. Wt: 229.10 g/mol
InChI Key: XFAWAGDMIKYIIK-UHFFFAOYSA-N
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Description

4-Chloro-2-(chlorophenylmethylene)butyraldehyde is an organic compound with the molecular formula C11H10Cl2O. It is characterized by the presence of a chlorinated phenyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chlorophenylmethylene)butyraldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2-chlorobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Chloro-2-(chlorophenylmethylene)butyric acid.

    Reduction: 4-Chloro-2-(chlorophenylmethylene)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(chlorophenylmethylene)butyraldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

22080-93-9

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

4-chloro-2-[chloro(phenyl)methylidene]butanal

InChI

InChI=1S/C11H10Cl2O/c12-7-6-10(8-14)11(13)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

XFAWAGDMIKYIIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(CCCl)C=O)Cl

Origin of Product

United States

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